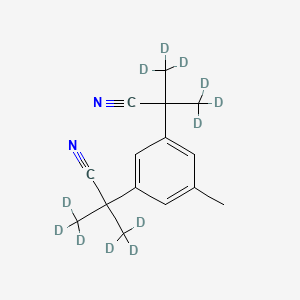
alpha,alpha,alpha',alpha'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anastrozole-destriazole-d12 is a deuterated form of Anastrozole-destriazole, a compound related to Anastrozole, which is a non-steroidal aromatase inhibitor. Anastrozole is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The deuterated form, Anastrozole-destriazole-d12, is often used in scientific research to study the pharmacokinetics and metabolism of Anastrozole due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anastrozole-destriazole-d12 involves the incorporation of deuterium atoms into the Anastrozole-destriazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Anastrozole-destriazole-d12 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Anastrozole-destriazole-d12 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using boron-doped diamond (BDD) electrodes and supporting electrolytes such as sodium sulfate.
Reduction: Sodium borohydride in an appropriate solvent such as methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
Anastrozole-destriazole-d12 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the pharmacokinetics and metabolism of Anastrozole in biological systems due to its stable isotope labeling.
Cancer Research: It is used in breast cancer research to understand the effects of aromatase inhibition on tumor growth and estrogen levels.
Drug Development: The compound is utilized in the development of new aromatase inhibitors and other therapeutic agents.
Analytical Chemistry: Anastrozole-destriazole-d12 is used as an internal standard in mass spectrometry and other analytical techniques to quantify Anastrozole levels in biological samples
Mécanisme D'action
Anastrozole-destriazole-d12, like Anastrozole, works by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels in the body, which is beneficial in treating hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Letrozole: Another non-steroidal aromatase inhibitor used in breast cancer treatment.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to non-steroidal inhibitors.
Formestane: A steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer.
Uniqueness
Anastrozole-destriazole-d12 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and analytical applications. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methylphenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3/i2D3,3D3,4D3,5D3 |
Clé InChI |
SJECEXNMZXMXNE-QWSXYEKLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)C)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


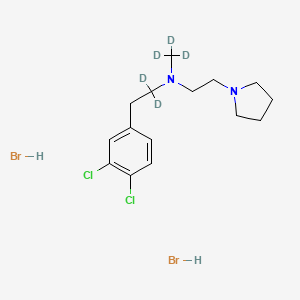
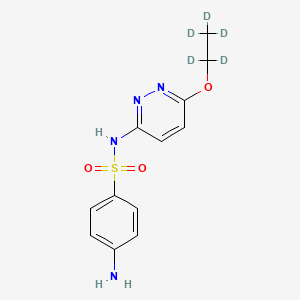
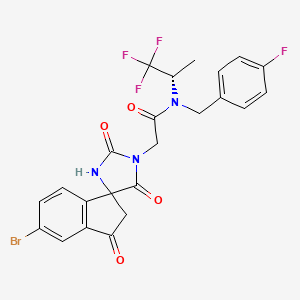
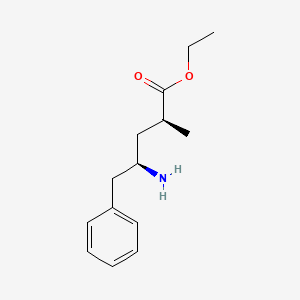
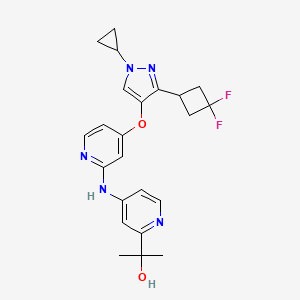
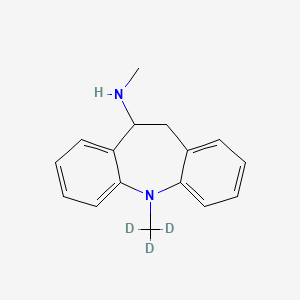
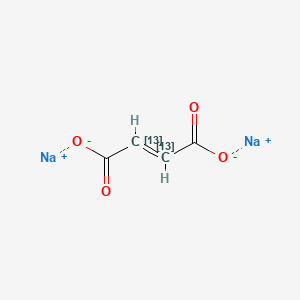
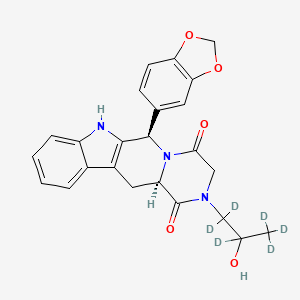
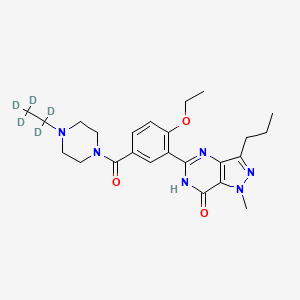

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
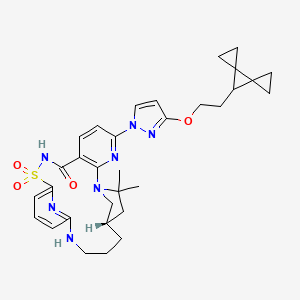
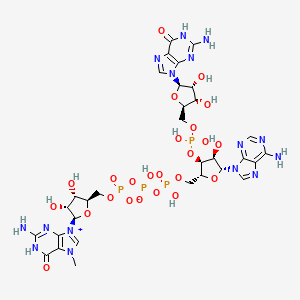
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
